

# The c-Myc Peptide in Immunoassays: A Technical Guide to Mechanism and Application

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For Researchers, Scientists, and Drug Development Professionals

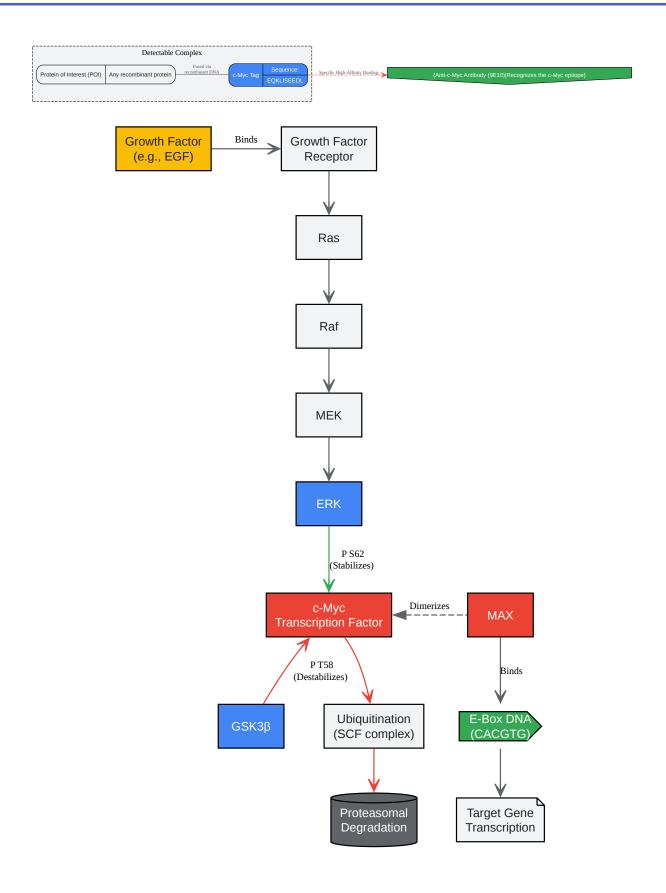
The c-Myc tag is a short, well-characterized epitope peptide derived from the C-terminus (amino acids 410-419) of the human c-Myc oncoprotein.[1][2] This 10-amino-acid sequence, EQKLISEEDL, serves as a powerful and versatile tool in molecular biology, enabling the detection, purification, and functional analysis of recombinant proteins.[3][4][5] Its mechanism of action is predicated on the highly specific and high-affinity binding by the monoclonal antibody clone 9E10.[2][5] This guide provides an in-depth overview of the c-Myc peptide's core mechanism, quantitative parameters, and detailed protocols for its use in common immunoassays.

## **Core Mechanism of Action: Epitope Tagging**

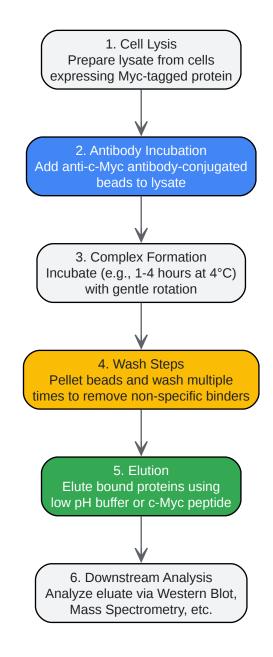
The utility of the c-Myc peptide is rooted in the principle of epitope tagging. A DNA sequence encoding the EQKLISEEDL peptide is genetically fused to the N- or C-terminus of a gene for a protein of interest (POI). Upon expression, the resulting fusion protein can be readily identified and manipulated using the highly specific anti-c-Myc 9E10 antibody, obviating the need for developing a new antibody for every POI.[1][5]

The interaction is highly specific; the core residues LISE are critical for the binding to the 9E10 antibody.[3][6] This specificity allows for the effective use of free c-Myc peptide to competitively elute the tagged protein from an antibody affinity column under native conditions, preserving the protein's structure and function.[2][7]









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